N-[(2R,3R,4R,5S,6R)-5-Hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide is a complex organic compound notable for its diverse functional groups, which include hydroxy, methoxy, phenylmethoxy, and acetamide groups. Its IUPAC name reflects its intricate stereochemistry and molecular structure. The compound has the molecular formula and a molecular weight of 415.5 g/mol .
This compound falls under the category of organic compounds and can be classified as a glycoside due to the presence of an oxane ring (a cyclic ether) and various substituents that contribute to its biological activity. It is primarily studied for its potential applications in medicinal chemistry.
The synthesis of N-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide involves several steps that typically include:
Technical parameters such as reaction temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis.
The molecular structure of N-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide is characterized by:
The canonical SMILES representation is CC(=O)NC1C(C(C(OC1OC)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3
, indicating a complex arrangement of carbon atoms with various substituents .
N-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide can undergo several chemical reactions:
Each reaction's conditions—such as temperature, solvent system, and catalysts—are crucial for achieving desired products.
The mechanism of action for N-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide is not fully elucidated but is believed to involve:
Quantitative data on binding affinities or biological activity remains limited but is essential for further understanding its pharmacological potential.
The physical and chemical properties of N-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide include:
Experimental determination of these properties would provide more precise data.
N-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide holds potential applications in:
Further research into its biological effects and therapeutic applications will enhance understanding and utility in scientific fields.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: